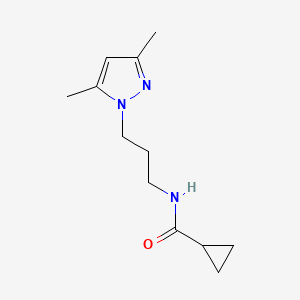
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that features a cyclopropane carboxamide group attached to a pyrazole ring The pyrazole ring is substituted with two methyl groups at positions 3 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable cyclopropane derivative. One common method is the reaction of 3,5-dimethylpyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further investigation .
Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyrazole: A precursor in the synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide.
Cyclopropanecarboxylic Acid: Another precursor used in the synthesis.
N-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: A structurally similar compound with potential biological activity.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a pyrazole ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)7-3-6-13-12(16)11-4-5-11/h8,11H,3-7H2,1-2H3,(H,13,16) |
Clé InChI |
CWDLIFHPHHWXSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCCNC(=O)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


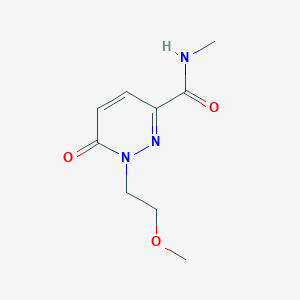

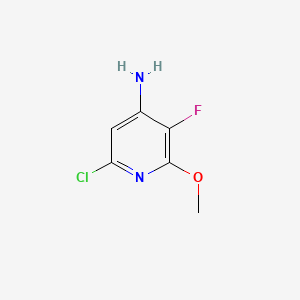
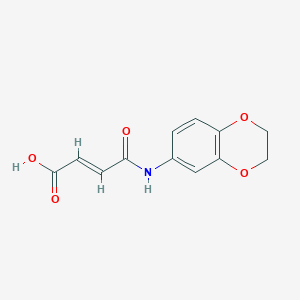
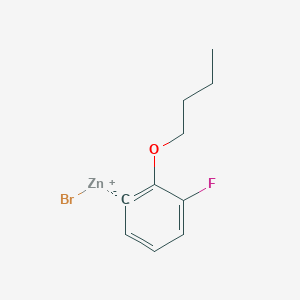
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
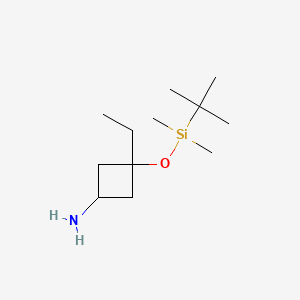
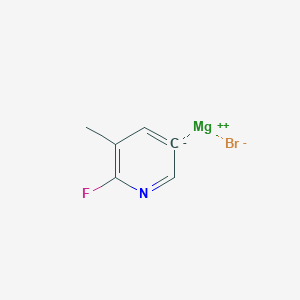
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
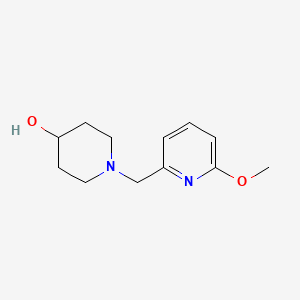
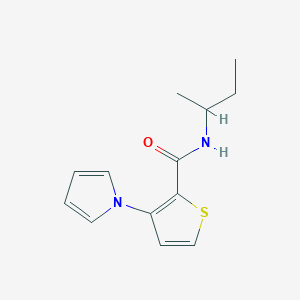

![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
